molecular formula C11H10F2O2 B066467 Ethyl 3-(3,5-difluorophenyl)acrylate CAS No. 163978-50-5

Ethyl 3-(3,5-difluorophenyl)acrylate

Cat. No.: B066467
CAS No.: 163978-50-5
M. Wt: 212.19 g/mol
InChI Key: LMSRIRQMDGZPNZ-ONEGZZNKSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2. It is a member of the acrylate family, characterized by the presence of an ethyl ester group attached to an acrylate moiety. This compound is notable for its inclusion of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,5-difluorophenyl)acrylate can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)acrylate
  • Ethyl 3-(2,4-difluorophenyl)acrylate
  • Ethyl 3-(3,5-dichlorophenyl)acrylate

Uniqueness

Ethyl 3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms can enhance its stability and binding affinity in various applications .

Properties

IUPAC Name

ethyl (E)-3-(3,5-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSRIRQMDGZPNZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457246
Record name Ethyl 3-(3,5-difluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163978-50-5
Record name Ethyl 3-(3,5-difluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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